4-(1,2-Diamino-ethyl)-pyrocatechol
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Overview
Description
4-(1,2-Diamino-ethyl)-pyrocatechol is an organic compound characterized by the presence of both catechol and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Diamino-ethyl)-pyrocatechol typically involves the following steps:
Starting Materials: The synthesis begins with pyrocatechol (1,2-dihydroxybenzene) and ethylenediamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to a specific temperature to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(1,2-Diamino-ethyl)-pyrocatechol undergoes several types of chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The diamine group can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(1,2-Diamino-ethyl)-pyrocatechol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(1,2-Diamino-ethyl)-pyrocatechol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress response and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 4-(1,2-Diamino-ethyl)-1,2-benzenediol
- 2-[(1R)-1,2-Diaminoethyl]-4-fluoro-3-hydroxybenzonitrile
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the presence of additional functional groups such as fluorine or nitrile.
- Chemical Properties: The presence of different functional groups can significantly alter the chemical reactivity and biological activity of these compounds.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions with biological systems.
Properties
IUPAC Name |
4-(1,2-diaminoethyl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-4-6(10)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHYOKFGHPJEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927600 |
Source
|
Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132261-26-8 |
Source
|
Record name | 1-(3,4-Dihydroxyphenyl)-1,2-diaminoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132261268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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